molecular formula C57H94O26 B1586950 Dichotomin CAS No. 53093-47-3

Dichotomin

Cat. No. B1586950
CAS RN: 53093-47-3
M. Wt: 1195.3 g/mol
InChI Key: YHKROSUJLZTZDS-IOLWVCCESA-N
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Description

Dichotomin is a compound that has been isolated from certain plant species. It’s a cyclic peptide, which means it’s a short sequence of amino acids that forms a ring structure . The structure of Dichotomin D includes 92 bonds, 48 non-H bond(s), 18 multiple bond(s), 7 rotatable bond(s), 6 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 6 secondary amide(s) (aliphatic), and 1 aromatic hydroxyl(s) .


Synthesis Analysis

A solution phase peptide synthesis was employed to synthesize Dichotomin A analogs. The N, O-dimethylation on Tyrosine and configurational change of L- to D- on Valine was made on Dichotomin A to derive the compounds .


Molecular Structure Analysis

The molecular structure of Dichotomin is complex, with a large number of bonds and specific functional groups. The structure of Dichotomin D includes 92 bonds, 48 non-H bond(s), 18 multiple bond(s), 7 rotatable bond(s), 6 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 6 secondary amide(s) (aliphatic), and 1 aromatic hydroxyl(s) .

Scientific Research Applications

Dichotomization in Research

A Rare Justification Despite the widespread criticism, some researchers argue that dichotomization can have benefits in specific contexts. Farrington and Loeber (2000) suggest that under certain conditions, dichotomizing variables might not significantly reduce the strength of associations in studies, particularly in criminological and psychiatric research (Farrington & Loeber, 2000).

Applications and Implications

Neuroscience and Decision Making In neuroscience, the dichotomy between reflective and reflexive decision-making processes represents a significant area of study. Dolan and Dayan (2013) discuss the distinction between goal-directed and habitual behaviors, emphasizing the spectrum rather than a simple binary classification, thereby questioning the utility of strict dichotomization in understanding cognitive processes (Dolan & Dayan, 2013).

properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(6R,7S)-6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H94O26/c1-21(20-73-50-42(67)40(65)37(62)32(18-58)78-50)10-15-57(72)22(2)34-31(83-57)17-30-28-9-8-26-16-27(11-13-55(26,6)29(28)12-14-56(30,34)7)77-54-49(82-52-44(69)39(64)36(61)24(4)75-52)46(71)48(33(19-59)79-54)81-53-45(70)41(66)47(25(5)76-53)80-51-43(68)38(63)35(60)23(3)74-51/h8,21-25,27-54,58-72H,9-20H2,1-7H3/t21?,22-,23-,24-,25-,27?,28?,29?,30?,31?,32+,33+,34?,35-,36-,37+,38+,39+,40-,41-,42+,43+,44+,45+,46-,47-,48+,49+,50+,51-,52-,53-,54+,55?,56?,57+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKROSUJLZTZDS-IOLWVCCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)OC8C(C(C(C(O8)C)O)O)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)OC1(CCC(C)COC1C(C(C(C(O1)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@@H]([C@@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O)OC5CCC6(C7CCC8(C(C7CC=C6C5)CC9C8[C@@H]([C@](O9)(CCC(C)CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)C)CO)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H94O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1195.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Asperosid

CAS RN

53093-47-3
Record name Dichotomin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053093473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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